molecular formula C10H12O2 B6250847 3-ethyl-4-methylbenzoic acid CAS No. 1369939-70-7

3-ethyl-4-methylbenzoic acid

Cat. No.: B6250847
CAS No.: 1369939-70-7
M. Wt: 164.2
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Description

3-Ethyl-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by oxidation of the resulting product. Another method involves the direct alkylation of benzoic acid derivatives using appropriate alkylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 3-ethyl-4-methylbenzaldehyde or this compound.

    Reduction: 3-ethyl-4-methylbenzyl alcohol.

    Substitution: 3-ethyl-4-methylbromobenzene or 3-ethyl-4-methylchlorobenzene.

Scientific Research Applications

3-Ethyl-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethyl and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its molecular targets. Further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

  • 4-Ethylbenzoic acid
  • 4-Methylbenzoic acid
  • 3-Ethylbenzoic acid

Comparison: 3-Ethyl-4-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to 4-ethylbenzoic acid and 4-methylbenzoic acid, the additional substituent provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

1369939-70-7

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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